3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as the target compound) is a structurally complex molecule featuring three key motifs:
- Thiazolidinone ring: A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group substituted with a 4-methoxyphenylethyl chain at position 2.
- Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system with a methyl group at position 7.
- Morpholine moiety: A morpholin-4-yl group at position 2 of the pyrimidinone ring.
This combination of structural elements confers unique physicochemical and biological properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition and receptor targeting .
Properties
Molecular Formula |
C26H26N4O4S2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O4S2/c1-17-4-3-10-29-22(17)27-23(28-12-14-34-15-13-28)20(24(29)31)16-21-25(32)30(26(35)36-21)11-9-18-5-7-19(33-2)8-6-18/h3-8,10,16H,9,11-15H2,1-2H3/b21-16- |
InChI Key |
GJGGZSYNCXSCBK-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCOCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCOCC5 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of thiazolidinone derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
The compound's structure can be broken down into several key components that contribute to its biological activity:
- Thiazolidinone Core : Known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.
- Pyrido[1,2-a]pyrimidinone Moiety : This structure is often associated with enhanced biological activity against various diseases.
Anti-inflammatory Activity
A study conducted on thiazolidinone derivatives indicated that compounds with similar structures exhibited significant anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.
Table 1: Anti-inflammatory Activity of Thiazolidinone Derivatives
The compound demonstrated an IC50 value of 7.5 µM , indicating potent inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer potential of the compound was evaluated against various cancer cell lines. Notably, it showed significant cytotoxic effects against HeLa (cervical cancer) cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 200 | Apoptosis induction |
| MCF7 | 150 | Cell cycle arrest |
| A549 | 180 | Inhibition of proliferation |
The results indicate that the compound's mechanism involves apoptosis induction and cell cycle arrest, which are crucial for its anticancer efficacy.
Case Study 1: In Vivo Evaluation
In a recent in vivo study, the compound was administered to mice models bearing tumor xenografts. The results showed a significant reduction in tumor size compared to control groups, supporting its efficacy as an anticancer agent.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the thiazolidinone ring significantly impacted biological activity. For instance, substituents at specific positions enhanced COX inhibition and cytotoxicity against cancer cells.
Comparison with Similar Compounds
Unique Advantages of the Target Compound
Selectivity: The 4-methoxyphenylethyl group may reduce off-target effects observed in analogs with non-specific alkyl chains .
Pharmacokinetics : Morpholine improves aqueous solubility (>5 mg/mL in PBS) compared to hydrophobic piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
